Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Long-term outcomes imatinib-treated CML
patients IRIS study

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Imatinib

CAS No.: 152459-95-5

Cat. No.: S530487

Long-Term Efficacy and Safety of Imatinib (IRIS Study)

The IRIS study, which established imatinib as the initial standard of care, showed the following long-term

outcomes after a median follow-up of 10.9 years [1].

Outcome Measure Result at 10 Years (Imatinib Arm)

Overall Survival Rate 83.3%

Progression-Free Survival Estimated 97% at 5 years [2]

Complete Cytogenetic Response (CCyR) 82.8% of patients (achieved at any time)

Patients completing treatment on imatinib 48.3%

Common Serious Adverse Events Uncommon; most frequent in first year of treatment

Comparison with a Second-Generation TKI (Dasatinib)

Later studies compared imatinib with newer agents. The 24-month data from the DASISION trial, which

compared dasatinib to imatinib as first-line therapy, show superior cytogenetic and molecular response rates
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for dasatinib [3].

Dasatinib (100 mg once  Imatinib (400 mg once
Outcome Measure

daily) daily)
Complete Cytogenetic Response (CCyR) by 86% 82%
24 months
Major Molecular Response (MMR) by 24 64% 46%
months
BCR-ABL < 0.0032% (4.5-log reduction) by 17% 8%
24 months
Progression to Accelerated/Blast Phase by 2.3% 5.0%
24 months

Causes and Management of Imatinib Resistance

A significant challenge in long-term imatinib therapy is the development of resistance, which occurs in a

substantial number of patients [4].

¢ Primary Resistance: Approximately 24% of patients in the IRIS trial failed to achieve a complete
cytogenetic response (CCyR) after 18 months [5].

¢ Acquired Resistance: The 60-month update of the IRIS study showed that about 16% of patients
experienced failed therapy, and 7% progressed to accelerated phase or blast crisis [4].

The diagram below illustrates the primary mechanism behind acquired resistance to imatinib.
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Mechanism of Imatinib Resistance

GSCR—ABL Point Mutationa

Impact on Imatinib Binding

Alters Kinase Domain Structure

Prevents Inactive Conformation

Imatinib Cannot Bind Effectively

Common Mutation Locations

P-loop (36-48% of mutations) Contact Site (e.g., T315]) Catalytic Domain (e.g., M351T)

Click to download full resolution via product page

Among these mutations, those in the P-loop (ATP-binding loop) are particularly concerning. In-vitro
evidence suggests they may be more oncogenic and have been associated with a poorer prognosis and more

rapid disease progression in some studies conducted before second-generation TKIs were widely available

[5].

Key Experimental Protocols from Cited Studies

For researchers, the methodologies from these pivotal trials are critical for understanding the data.
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¢ IRIS Study Design: A large, open-label, multicenter, randomized trial. Patients with newly diagnosed
CML in chronic phase were randomly assigned to receive either imatinib (400 mg/day) or interferon
alfa plus cytarabine. The study had a crossover design, and long-term analyses focused on overall
survival, response rates, and serious adverse events [1] [6].

e DASISION Trial Design: A phase 3, randomized trial. Patients with newly diagnosed chronic-phase
CML were randomized to receive either dasatinib (100 mg once daily) or imatinib (400 mg once
daily). Key endpoints included the rate of confirmed complete cytogenetic response (CCyR) and
major molecular response (MMR) [2] [3].

e Pharmacokinetic Analysis (IRIS sub-study): Trough plasma concentrations (C,,i,,) of imatinib and
its metabolite were measured at steady-state (day 29) using liquid chromatography/tandem mass
spectrometry. The correlation between these plasma levels and clinical response (CCyR, MMR,
event-free survival) was then analyzed [7].

Therapeutic Drug Monitoring and Next Steps

For patients with a suboptimal response, therapeutic drug monitoring and mutation analysis are crucial.

¢ Imatinib Blood-Level Testing: A sub-analysis of the IRIS study found that patients with imatinib
trough concentrations above approximately 1000 ng/mL had significantly higher rates of cytogenetic
and molecular response [7] [8]. Testing is recommended in cases of poor response, suspected non-
adherence, severe adverse events, or potential drug-drug interactions [8].

¢ Management of Resistance: For patients with imatinib resistance or intolerance, switching to a
second-generation TKI (like dasatinib or nilotinib) is the standard approach. These agents are more
potent and can overcome many, but not all, BCR-ABL mutations [5] [9]. The choice of agent may be
guided by the specific mutation profile.

The following diagram outlines a recommended approach for monitoring and managing treatment in CML

patients.
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Initiate First-Line TKI Therapy
(e.g., Imatinib, Dasatinib)

Regular Molecular Monitoring
(BCR-ABL Transcript Levels)

Evaluate at Time-Specific Milestones
(e.g., 3, 6, 12 months)

Response Adequate?

Continue Current Dose & Monitoring Investigate Cause of Suboptimal Response

Test Imatinib Trough Level Perform BCR-ABL Kinase Domain

Check Adherence & Drug Interactions (Target >1000 ng/mL) Ry —

Adjust Therapy Based on Findings
(e.g., Dose Escalation, Switch TKI)
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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